2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-
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Overview
Description
2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)- is a complex organic compound with a unique structure that includes multiple naphthalene rings and functional groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)- involves several steps. One common method is the carboxylation of 2-naphthol by the Kolbe–Schmitt reaction . This reaction typically requires high temperatures and pressures, along with the presence of a strong base such as sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as anti-inflammatory or anticancer effects. In industry, this compound can be used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)- include other naphthoic acids and their derivatives. For example, 2-Hydroxy-1-naphthoic acid and 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid share similar structural features and chemical properties
Properties
CAS No. |
38122-81-5 |
---|---|
Molecular Formula |
C52H56O9 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
4-[2-(3-carboxy-4-hydroxynaphthalen-1-yl)-4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl]-1-hydroxy-6-octadecoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C52H56O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-60-35-28-29-38-40(31-35)45(33-42(48(38)54)50(57)58)52(43-27-21-23-34-22-20-26-39(46(34)43)51(59)61-52)44-32-41(49(55)56)47(53)37-25-18-17-24-36(37)44/h17-18,20-29,31-33,53-54H,2-16,19,30H2,1H3,(H,55,56)(H,57,58) |
InChI Key |
AANWBJLLAXURNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C(C(=C2C=C1)O)C(=O)O)C3(C4=CC=CC5=C4C(=CC=C5)C(=O)O3)C6=CC(=C(C7=CC=CC=C76)O)C(=O)O |
Origin of Product |
United States |
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